5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
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Overview
Description
5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 2,5-dimethylfuran with suitable pyrrole derivatives under controlled conditions. One common method involves the use of microwave-assisted organic synthesis, which offers the advantages of rapid reaction times and high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis or other solvent-free techniques to ensure efficiency and cost-effectiveness. The use of solid-phase synthesis and other advanced techniques can also be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylfuran-3-yl)-pyrazoline derivatives: These compounds share a similar furan ring structure and exhibit comparable biological activities.
(2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: This compound also contains the 2,5-dimethylfuran moiety and is studied for its optical and photophysical properties.
Uniqueness
5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of the furan and pyrrole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-(2,5-dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-6-4-10(13-11(6)12(14)15)9-5-7(2)16-8(9)3/h4-5,13H,1-3H3,(H,14,15) |
InChI Key |
VETBKRLTPQDLMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CC(=C(N2)C(=O)O)C |
Origin of Product |
United States |
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